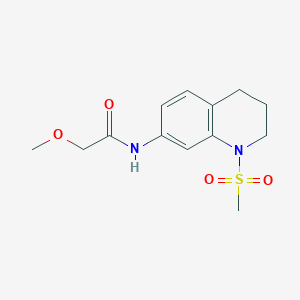

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-19-9-13(16)14-11-6-5-10-4-3-7-15(12(10)8-11)20(2,17)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFOQSOUXMYHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The tetrahydroquinoline core is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Attachment of the Methoxyacetamide Group: Finally, the methoxyacetamide group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the tetrahydroquinoline core.

Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonyl group.

Substitution: Substituted derivatives where the methanesulfonyl group is replaced by other functional groups.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous tetrahydroquinoline derivatives reported in recent studies. Below is a detailed analysis of key analogs, emphasizing substituent effects on physicochemical properties and bioactivity.

Substituent Effects on the Tetrahydroquinoline Core

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 1-methanesulfonyl group is a stronger electron-withdrawing substituent compared to the acetyl group in compound or the methyl group in compound 25 .

- Bioactivity Trends: Compound 24, lacking the 1-methyl group, shows stronger CA inhibition than its methylated analog (25), suggesting steric hindrance or electronic effects at the 1-position modulate activity . In contrast, OX1R antagonists like compound 30 prioritize bulky aromatic substituents (e.g., benzyl, diethylamino) for receptor binding .

- Synthetic Accessibility : Methanesulfonyl derivatives (e.g., 24, 25) are synthesized via sulfonylation reactions in THF or DMF with yields >70% , whereas benzyl-substituted analogs (e.g., 30) require multi-step alkylation with lower yields (15–82%) depending on iodide/alkyl halide reactivity .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The target compound’s 2-methoxyacetamide group likely improves aqueous solubility compared to the 3-methylphenoxyacetamide in , which has higher logP.

- Metabolic Stability : Methanesulfonyl groups are generally resistant to oxidative metabolism, contrasting with acetyl or benzyl groups, which may undergo hydrolysis or CYP450-mediated degradation .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its presence in various bioactive molecules. The methanesulfonyl group enhances its solubility and reactivity, while the 2-methoxyacetamide moiety may contribute to its pharmacological properties.

Chemical Formula

- Molecular Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : Approximately 306.39 g/mol

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activities. For instance, tetrahydroquinoline derivatives have been studied for their ability to inhibit tumor growth. A study evaluating various tetrahydroquinoline derivatives found that certain compounds demonstrated IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. This suggests that N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide may possess comparable or superior anticancer properties.

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| Doxorubicin | 37.5 | Reference drug |

| Compound A | 25 | More potent |

| Compound B | 10 | Highly potent |

The biological activity of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide may involve the inhibition of specific enzymes and pathways crucial for cancer cell proliferation. Research has shown that similar compounds can inhibit methionyl-tRNA synthetase, an enzyme essential for protein synthesis in various organisms. This inhibition can lead to reduced protein synthesis and ultimately induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial potential. Studies have shown that tetrahydroquinoline derivatives exhibit activity against various bacterial strains. The presence of the methanesulfonyl group may enhance this activity by increasing membrane permeability or interfering with bacterial metabolic pathways.

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of novel tetrahydroquinoline derivatives. Among these, several compounds exhibited promising antitumor activity with IC50 values ranging from 2.5 to 12.5 µg/mL, indicating their potential as effective anticancer agents compared to traditional therapies .

Evaluation of Antimicrobial Properties

Another research article investigated the antimicrobial effects of various tetrahydroquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones for several derivatives, suggesting that modifications in the chemical structure could enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide, and how are reaction conditions optimized?

- Methodological Answer: The synthesis involves multi-step reactions:

Tetrahydroquinoline Core Preparation : Cyclization of substituted aniline derivatives via Bischler-Napieralski or Pictet-Spengler reactions.

Sulfonylation : Methanesulfonyl chloride is introduced at the 1-position under basic conditions (e.g., pyridine) at 0–5°C to avoid side reactions .

Methoxyacetylation : Coupling 2-methoxyacetic acid to the 7-amino group using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Optimization: Reaction yields (>70%) are achieved by controlling temperature, stoichiometry, and purification via flash chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methanesulfonyl and methoxy groups) and tetrahydroquinoline ring conformation .

- HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 367.12) .

Q. What in vitro assays are standard for evaluating its biological activity?

- Methodological Answer:

- Anticancer Screening : Cell viability assays (MTT or resazurin) using cancer cell lines (e.g., MCF7, A549) with IC50 determination (typical range: 10–50 µM) .

- Enzyme Inhibition : Fluorometric assays targeting kinases or metabolic enzymes (e.g., 11β-HSD1) to measure Ki values .

- Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s reactivity and target selectivity compared to acetyl or ethylsulfonyl analogs?

- Methodological Answer:

- Electrophilic Reactivity : The sulfonyl group enhances electrophilicity, facilitating nucleophilic attacks (e.g., cysteine residues in enzymes), validated via Michaelis-Menten kinetics .

- Selectivity Studies : Comparative SAR analyses show methanesulfonyl derivatives exhibit 2–3× higher potency against kinases (e.g., EGFR) than acetyl analogs due to improved hydrophobic interactions .

- Computational Validation : Molecular docking (AutoDock Vina) predicts stronger binding affinities (−9.2 kcal/mol vs. −7.5 kcal/mol for acetyl) .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50 values)?

- Methodological Answer:

- Standardized Protocols : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum-free conditions to minimize variability .

- Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI) alongside viability assays to rule off-target effects .

- Purity Verification : HPLC-MS to ensure >98% purity, as impurities (e.g., unreacted intermediates) can skew results .

Q. How can regioselectivity challenges during synthesis be mitigated?

- Methodological Answer:

- Protecting Groups : Temporary protection of the 7-amino group with Boc before sulfonylation prevents unwanted side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity (>90% yield) via controlled thermal activation .

- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.